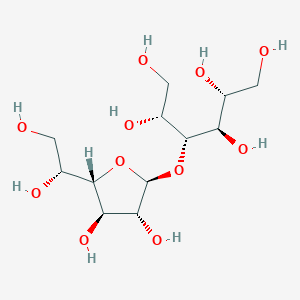
3-o-beta-d-Galactofuranosyl-d-mannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol is a glycoside.
Aplicaciones Científicas De Investigación
Immunological Applications
3-O-β-D-Galactofuranosyl-D-mannitol is primarily recognized for its immunomodulatory properties. It is a component of galactomannan polysaccharides found in fungal cell walls, which are known to interact with the immune system.
Immune Response Modulation
Research indicates that galactomannan structures can enhance immune responses against fungal infections. For instance, studies have shown that these polysaccharides act as pathogen-associated molecular patterns (PAMPs), triggering immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and dectin-1 . The presence of β-D-galactofuranosyl units is crucial for the immunogenicity of these compounds, as they are recognized by antibodies in infected hosts .
Therapeutic Potential in Fungal Infections
The compound has been investigated for its potential to treat infections caused by fungi such as Aspergillus and Cryptococcus species. The immunodominant epitopes of galactomannan can stimulate protective immune responses, making it a candidate for developing vaccines or therapeutic agents against these pathogens .
Pharmacological Applications
3-O-β-D-Galactofuranosyl-D-mannitol's pharmacological properties extend beyond immunology into therapeutic interventions.
Anti-Inflammatory Properties
Studies have highlighted the anti-inflammatory effects of polysaccharides derived from fungi, including those containing β-D-galactofuranosyl units. These compounds may inhibit pro-inflammatory cytokine production and modulate leukocyte activity, which could be beneficial in treating inflammatory diseases .
Potential in Cancer Therapy
The ability of 3-O-β-D-Galactofuranosyl-D-mannitol to enhance immune responses could also be leveraged in cancer therapies. By stimulating the immune system, it may help in recognizing and targeting tumor cells more effectively .
Biochemical Properties and Mechanisms
Understanding the biochemical nature of 3-O-β-D-Galactofuranosyl-D-mannitol is essential for its application.
Structural Characteristics
The compound features a unique structure that includes a mannitol core with β-D-galactofuranosyl side chains. This configuration is significant for its biological activity, particularly in how it interacts with immune cells .
Case Studies and Research Findings
Several case studies have documented the applications of 3-O-β-D-Galactofuranosyl-D-mannitol in clinical and experimental settings.
Propiedades
Fórmula molecular |
C12H24O11 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(19)10(5(17)2-14)22-12-9(21)8(20)11(23-12)6(18)3-15/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12-/m1/s1 |
Clave InChI |
FDEAWJYWYKDVCX-GFKYMIRASA-N |
SMILES |
C(C(C1C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















